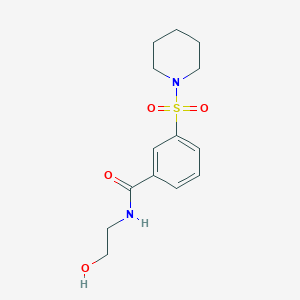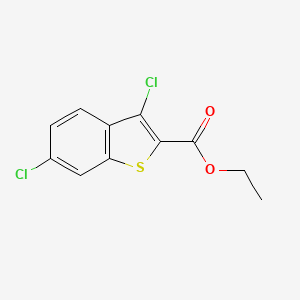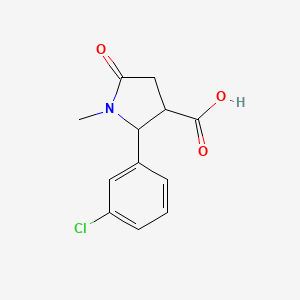![molecular formula C15H15NO3 B6143399 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid CAS No. 862088-75-3](/img/structure/B6143399.png)
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
The chemical reactions involving “6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like solubility, density, melting point, and boiling point. The specific physical and chemical properties of “6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” are not provided in the searched resources .科学研究应用
Medicinal Chemistry: Suzuki-Miyaura Coupling
In medicinal chemistry, this compound can be utilized in the Suzuki-Miyaura coupling process. This cross-coupling reaction is pivotal for creating carbon-carbon bonds, which are foundational in constructing complex organic molecules. The process is known for its mild conditions and the ability to tolerate a variety of functional groups, making it highly suitable for synthesizing pharmaceuticals .
Agriculture: Herbicide Development
The structural features of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid suggest potential use in developing herbicides. Compounds with similar structures have been used to disrupt protein synthesis in plants, leading to the development of non-selective herbicides that control a broad range of weeds .
Material Science: Polymer Synthesis
In material science, this compound could play a role in polymer synthesis. The pyridine moiety can act as a building block for polymers, potentially leading to materials with unique electrical properties, which could be useful in creating new types of conductive materials .
Environmental Science: Weed Control
Environmental science applications may include the use of this compound in weed control. Its structural analogs have been effective in controlling invasive species in aquatic and terrestrial ecosystems, which is crucial for maintaining biodiversity and ecosystem health .
Biochemistry: Enzyme Inhibition
Biochemically, 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid could be explored as an enzyme inhibitor. Given its structural complexity, it might interact with specific enzymes, potentially leading to the discovery of new biochemical pathways or therapeutic targets .
Pharmacology: Drug Synthesis
In pharmacology, the compound’s potential for drug synthesis is notable. Its core structure is similar to that of various pharmacologically active compounds, suggesting possible applications in creating new drugs with antiproliferative or neuroprotective effects .
Analytical Chemistry: Chromatography
Analytically, this compound could be used in chromatography as a standard or derivative for detecting similar compounds. Its unique structure might provide specific retention times, aiding in the identification and quantification of related substances .
Organic Chemistry: Catalyst Development
Finally, in organic chemistry research, 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid could be investigated for its potential as a catalyst. The pyridine ring, in particular, might facilitate various organic reactions, including but not limited to, nucleophilic substitutions or electrophilic aromatic substitutions .
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is currently unavailable .
安全和危害
属性
IUPAC Name |
6-(4-propan-2-ylphenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(2)11-3-6-13(7-4-11)19-14-8-5-12(9-16-14)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVIBRGTHJGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Propan-2-yl)phenoxy]pyridine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


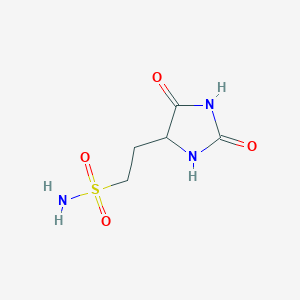
![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)
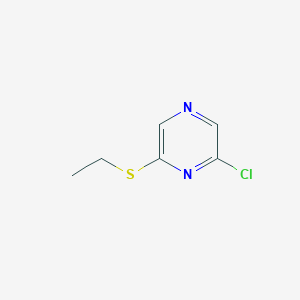
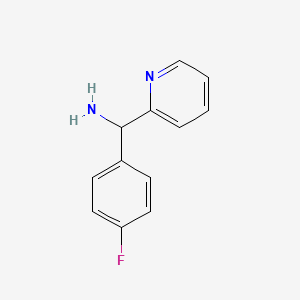

![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)

![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
